2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Overview
Description
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that combines the structural features of naphthalene and quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses o-aminoaryl ketones and enolisable ketones as starting materials . This reaction can be catalyzed by various agents, including molecular iodine in ethanol, nano ZnO under solvent-free conditions, and ionic liquids under ultrasound at room temperature .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions typically require specific conditions, such as acidic or basic environments, and may involve catalysts to enhance reaction rates. For example, oxidation reactions might be performed in acidic media, while reduction reactions often occur in basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxylic acid alcohols.
Scientific Research Applications
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but with a phenyl group instead of a naphthyl group.
2-Styryl-quinoline-4-carboxylic acid: Contains a styryl group, offering different electronic properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, affecting their reactivity and biological activity.
Uniqueness
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is unique due to its combination of naphthalene and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored properties for specific applications .
Properties
IUPAC Name |
2-naphthalen-2-ylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-8-4-3-7-16(17)18)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCWSJMTWWINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350472 | |
Record name | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-87-3 | |
Record name | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13605-87-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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